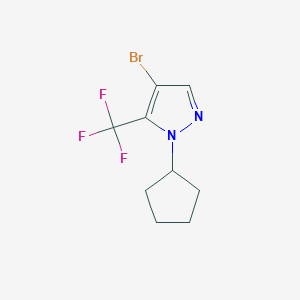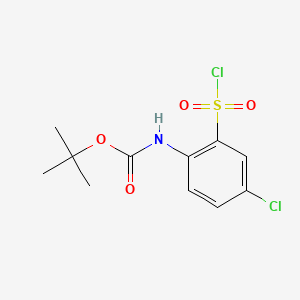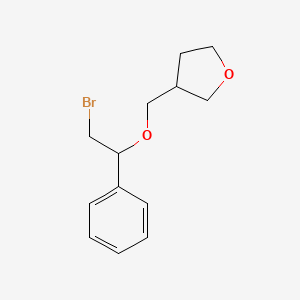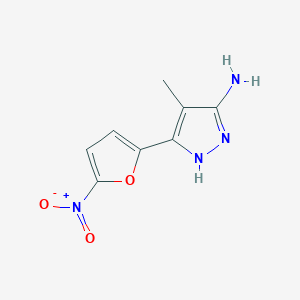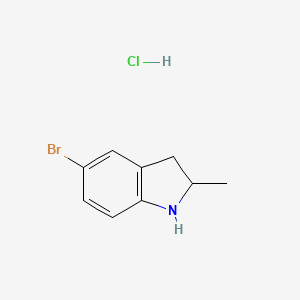
5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the indole ring, along with a hydrochloride salt form. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 2-methylindole followed by reduction and subsequent conversion to the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reduction step often involves catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The choice of solvents, catalysts, and purification methods can vary depending on the scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be further reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione or other oxidized products.
Reduction: Formation of de-brominated or fully reduced indole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Similar structure but lacks the methyl group at the 2nd position.
2-Methylindole: Similar structure but lacks the bromine atom at the 5th position.
5-Bromo-2,3-dihydro-1H-indole: Similar structure but lacks the methyl group at the 2nd position and the hydrochloride salt form.
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the bromine atom and the methyl group on the indole ring, along with its hydrochloride salt form. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11BrClN |
|---|---|
Peso molecular |
248.55 g/mol |
Nombre IUPAC |
5-bromo-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6,11H,4H2,1H3;1H |
Clave InChI |
XBMBZOWHPLOSPW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(N1)C=CC(=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
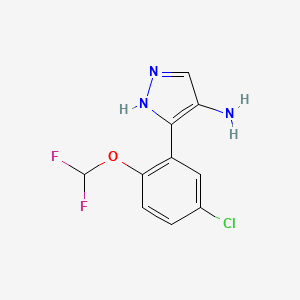
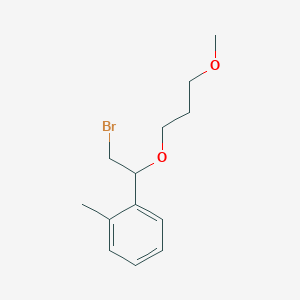
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
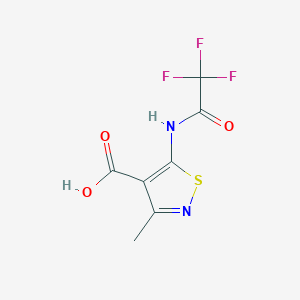
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)

![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
